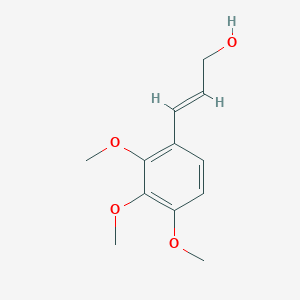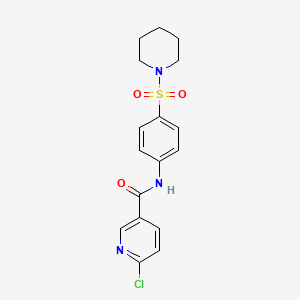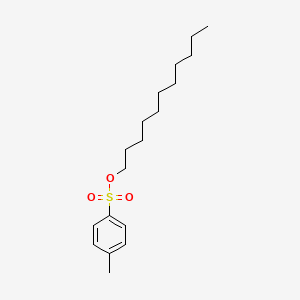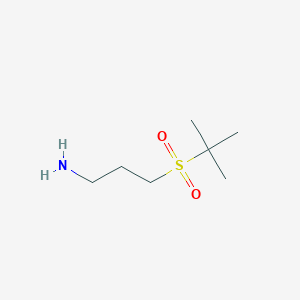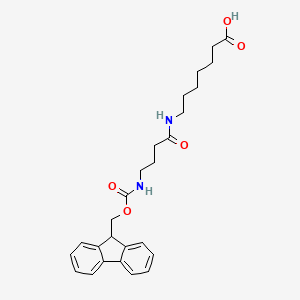
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is a complex organic compound with a molecular formula of C26H32N2O5. This compound is often used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The protected amino acid is then coupled with heptanoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of amino acids.
DCC: Used as a coupling agent.
Piperidine: Used for the removal of the Fmoc group.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and hydrolyzed fragments .
Applications De Recherche Scientifique
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mécanisme D'action
The mechanism of action of 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino acid can participate in coupling reactions to form peptide bonds. This process is crucial for the stepwise synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OtBu)-OH: A protected aspartic acid derivative used in similar applications.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine: A complex Fmoc-protected lysine derivative.
Uniqueness
7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is unique due to its specific structure, which allows for the synthesis of longer peptide chains with high efficiency. Its stability and reactivity make it a valuable tool in peptide synthesis and related research .
Propriétés
Formule moléculaire |
C26H32N2O5 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
7-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]heptanoic acid |
InChI |
InChI=1S/C26H32N2O5/c29-24(27-16-8-2-1-3-15-25(30)31)14-9-17-28-26(32)33-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23H,1-3,8-9,14-18H2,(H,27,29)(H,28,32)(H,30,31) |
Clé InChI |
SFQLLVNKZFGJMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


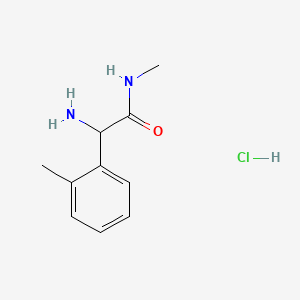
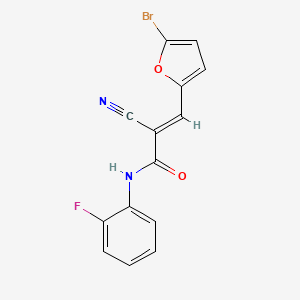
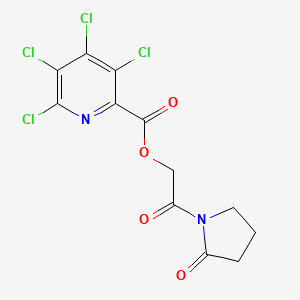
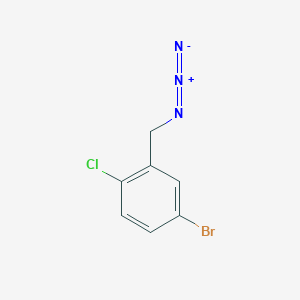
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
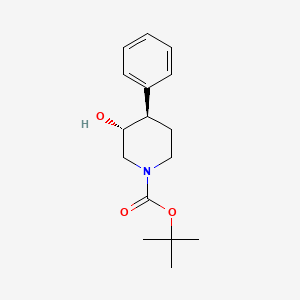

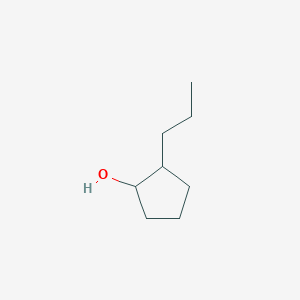
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)

